2-BroMo-1,3,5-Triazine
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Overview
Description
2-BroMo-1,3,5-Triazine is a heterocyclic compound with the molecular formula C3H2BrN3. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of 2-BroMo-1,3,5-Triazine typically involves the trimerization of nitriles with cyanide. One common method includes the co-trimerization of benzonitriles with guanidine hydrochloride, which results in the formation of 2-bromo-4,6-diaryl-1,3,5-triazine derivatives . The reaction conditions often involve the use of a solvent mixture and a base, such as sodium carbonate, at elevated temperatures (70-80°C) . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-BroMo-1,3,5-Triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki coupling, to form complex organic molecules.
Electrophilic Addition: The triazine ring can undergo electrophilic addition reactions, which are facilitated by the electron-deficient nature of the ring.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used but often include substituted triazines with diverse functional groups.
Scientific Research Applications
2-BroMo-1,3,5-Triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-BroMo-1,3,5-Triazine exerts its effects is primarily through its interactions with molecular targets in biological systems. For instance, triazine derivatives can inhibit enzymes involved in critical cellular processes, such as dihydrofolate reductase, leading to reduced synthesis of nucleotides and amino acids . This inhibition can result in decreased cell proliferation and growth, making these compounds potential candidates for anticancer therapies .
Comparison with Similar Compounds
2-BroMo-1,3,5-Triazine can be compared with other triazine derivatives, such as:
2,4-Diamino-1,3,5-Triazine: Known for its use in the synthesis of hybrid molecules with cytotoxic properties.
2-Imino-2H-Chromen-3-yl-1,3,5-Triazine: Studied for its anticancer activity.
5-Bromo-1,2,3-Triazine: Utilized in cross-coupling reactions to form nitrogen-containing heterocycles.
The uniqueness of this compound lies in its bromine substituent, which provides distinct reactivity and potential for further functionalization compared to other triazine derivatives.
Properties
CAS No. |
1225053-73-5 |
---|---|
Molecular Formula |
C3H2BrN3 |
Molecular Weight |
159.97208 |
Synonyms |
2-BroMo-1,3,5-Triazine |
Origin of Product |
United States |
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